molecular formula C12H8N2O B1683417 Benzo[c][1,8]naphthyridin-6(5h)-One CAS No. 53439-81-9

Benzo[c][1,8]naphthyridin-6(5h)-One

Cat. No. B1683417
CAS RN: 53439-81-9
M. Wt: 196.2 g/mol
InChI Key: YLSBDRGLLZDAKB-UHFFFAOYSA-N
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Description

Benzo[c][1,8]naphthyridin-6(5h)-One is a complex organic compound. Based on its name, it likely belongs to the class of compounds known as naphthyridines, which are polycyclic aromatic compounds containing a naphthyridine moiety .


Synthesis Analysis

The synthesis of similar compounds often involves cyclization reactions . For example, 3-substituted 2-alkyl-10H-benzo[b]-1,8-naphthyrid-5-ones were obtained by cyclization of 2-anilinonicotinic acids or the corresponding nitriles .


Molecular Structure Analysis

The molecular structure of such compounds is typically analyzed using techniques like X-ray crystallography . The structure is likely to be planar with conjugated pi systems, which is typical for aromatic compounds.


Chemical Reactions Analysis

The chemical reactions involving similar compounds often depend on their functional groups. For instance, naphthyridines can undergo a variety of reactions, including cyclization .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can be influenced by factors like their molecular structure and the presence of functional groups. For instance, the pK2 values of 3-substituted 2-alkyl-10H-benzo[b]-1,8-naphthyrid-5-ones range from -4.63 to -5.98 and correlate with the σ substituent constants .

Scientific Research Applications

Synthesis and Chemical Properties

  • Benzo[c][2,7]naphthyridines, related to Benzo[c][1,8]naphthyridin-6(5H)-One, undergo regioselective homolytic substitutions, forming attractive building blocks for pyridoacridine alkaloid synthesis. Homolytic methylation at C-5 occurs with methyl radicals, highlighting the compound's reactivity and potential for diverse synthetic applications (Plodek, Raeder, & Bracher, 2012).

Biological Activities and Medical Research

  • Synthesis of benzo[b][1,8]naphthyridines and their derivatives has shown promise in anticancer research. These compounds exhibit strong activity against specific cell lines, indicating their potential in developing new anticancer agents (Tian et al., 2014).
  • Docking studies of benzo[b][1,8]naphthyridines reveal that these compounds prefer to bind the AT-rich region of double-stranded DNA, suggesting potential applications in enantioselective binding and photocleavage of DNA (Naik et al., 2009).

Material Science and Photophysical Properties

  • Benzo[de][1,8]naphthyridines, decorated with trifluoromethyl groups, have been synthesized, showing interesting optoelectronic properties. These compounds might be useful in material science, particularly in light-emitting applications (Zhang et al., 2022).
  • Studies on fluorescence and density functional theory (DFT) of benzo[b][1,8]naphthyridine derivatives reveal their potential as fluorescent materials. The electron donor-acceptor effects on these compounds have been investigated, pointing to their utility in photophysical studies (Kumar et al., 2017).

Miscellaneous Applications

  • Benzo[c][2,6]naphthyridin-5-ones have pharmacological properties and can serve as intermediates in synthesizing natural product analogues, showcasing the compound's versatility in pharmaceutical research (Chilin et al., 2002).

Mechanism of Action

The mechanism of action of such compounds can vary widely depending on their structure and the context in which they are used. For instance, some naphthyridines have been studied for their potential antiseizure effects .

Safety and Hazards

The safety and hazards associated with such compounds can depend on factors like their reactivity, toxicity, and potential for bioaccumulation. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on such compounds could include exploring their potential applications in various fields, such as medicine or materials science . Further studies could also aim to better understand their physical and chemical properties, as well as their biological activities.

properties

IUPAC Name

5H-benzo[c][1,8]naphthyridin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O/c15-12-10-5-2-1-4-8(10)9-6-3-7-13-11(9)14-12/h1-7H,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLSBDRGLLZDAKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(NC2=O)N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50492294
Record name Benzo[c][1,8]naphthyridin-6(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50492294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

53439-81-9
Record name Benzo[c][1,8]naphthyridin-6(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50492294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-Amino-3-bromopyridine (173 mg, 1.00 mmol), 2-methoxycarbonyl-phenylboronic acid (225 mg, 1.25 mmol), Pd(OAc)2 (9 mg, 0.04 mmol), S-Phos (33 mg, 0.08 mmol), and K2CO3 (414 mg, 3.00 mmol) were dissolved in dioxane/H2O (2.0 mL, 10/1, v/v), and stirred overnight at 100° C. The reaction mixture was concentrated, suspended in EtOAc/H2O, and filtered. The precipitate was washed with EtOAc/H2O, and dried under vacuum to provide 1 (75 mg, 38% yield) as a solid. LC-MS (M+H=197, obsd.=197). 1H NMR (400 MHz, d6-DMSO): δ 12.08 (s, 1H), 8.83 (d, 1H), 8.55 (d, 1H), 8.49 (dd, 1H), 8.42 (d, 1H), 7.90 (t, 1H), 7.70 (t, 1H), 7.33 (dd, 1H).
Quantity
173 mg
Type
reactant
Reaction Step One
Quantity
225 mg
Type
reactant
Reaction Step One
Quantity
33 mg
Type
reactant
Reaction Step One
Name
Quantity
414 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
9 mg
Type
catalyst
Reaction Step One
Name
Yield
38%

Synthesis routes and methods II

Procedure details

2-Amino-3-iodo-5-bromopyridine (299 mg, 1.00 mmol), 2-methoxycarbonylphenylboronic acid (189 mg, 1.05 mmol), palladium(II) acetate (9 mg, 0.04 mmol), 2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (33 mg, 0.08 mmol), and potassium carbonate (414 mg, 3.00 mmol) were dissolved in dioxane/H2O (2.0 mL, 10/1, v/v), and stirred overnight at 100° C. The reaction mixture was concentrated, suspended in EtOAc/H2O, and filtered. The precipitate was washed with EtOAc/H2O, and dried under vacuum to provide 1 (6 mg, 7% yield) as a solid. LC-MS (M+H=275, obsd.=275). 1H NMR (400 MHz, d6-DMSO): δ 12.22 (s, 1H), 9.11 (d, 1H), 8.64 (d, 1H), 8.61 (d, 1H), 8.33 (d, 1H), 7.91 (t, 1H), 7.73 (t, 1H).
Quantity
299 mg
Type
reactant
Reaction Step One
Quantity
189 mg
Type
reactant
Reaction Step One
Quantity
33 mg
Type
reactant
Reaction Step One
Quantity
414 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
9 mg
Type
catalyst
Reaction Step One
Name
Yield
7%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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